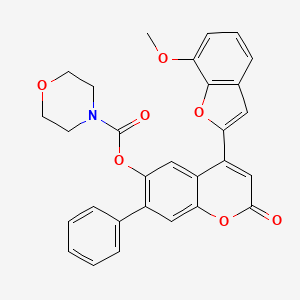![molecular formula C23H30N2O3 B12197527 2-{[2-(2-methoxyphenoxy)ethyl]amino}-N-(2-5,6,7,8-tetrahydronaphthylethyl)acet amide](/img/structure/B12197527.png)
2-{[2-(2-methoxyphenoxy)ethyl]amino}-N-(2-5,6,7,8-tetrahydronaphthylethyl)acet amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(2-methoxyphenoxy)ethyl]amino}-N-(2-5,6,7,8-tetrahydronaphthylethyl)acet amide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of methoxyphenoxy and tetrahydronaphthylethyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-methoxyphenoxy)ethyl]amino}-N-(2-5,6,7,8-tetrahydronaphthylethyl)acet amide typically involves multiple steps. One common approach is to start with the preparation of 2-(2-methoxyphenoxy)ethylamine, which is then reacted with an appropriate acylating agent to form the desired amide. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2-methoxyphenoxy)ethyl]amino}-N-(2-5,6,7,8-tetrahydronaphthylethyl)acet amide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in anhydrous solvents under inert atmosphere .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
2-{[2-(2-methoxyphenoxy)ethyl]amino}-N-(2-5,6,7,8-tetrahydronaphthylethyl)acet amide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 2-{[2-(2-methoxyphenoxy)ethyl]amino}-N-(2-5,6,7,8-tetrahydronaphthylethyl)acet amide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but often include signal transduction or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyphenoxy)ethylamine: This compound shares the methoxyphenoxy group but lacks the tetrahydronaphthylethyl moiety.
2-methoxyphenyl isocyanate: Another related compound with a methoxyphenyl group but different functional groups.
Properties
Molecular Formula |
C23H30N2O3 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-[2-(2-methoxyphenoxy)ethylamino]-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C23H30N2O3/c1-17(19-12-11-18-7-3-4-8-20(18)15-19)25-23(26)16-24-13-14-28-22-10-6-5-9-21(22)27-2/h5-6,9-12,15,17,24H,3-4,7-8,13-14,16H2,1-2H3,(H,25,26) |
InChI Key |
KDCQJORMUGTUDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(CCCC2)C=C1)NC(=O)CNCCOC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12197453.png)
![(5Z)-5-(3-chlorobenzylidene)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione](/img/structure/B12197461.png)
![(2E)-3-(2,4-dichlorophenyl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B12197473.png)
![5,7-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[1,2-a]pyrimidine](/img/structure/B12197474.png)
![N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide](/img/structure/B12197492.png)
![2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol](/img/structure/B12197493.png)

![5-tert-butyl-N-[(2,4-dichlorophenyl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12197500.png)
![N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12197501.png)
![3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B12197510.png)
![Ethyl 4-{[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B12197514.png)
![N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]thiophene-2-carboxamide](/img/structure/B12197518.png)
![3'-Methylspiro[4,17-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,8,11(15)-tetraene-5,1'-cyclohexane]-16-one](/img/structure/B12197526.png)
